molecular formula C13H16N6O2S B11032569 4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide

4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide

Cat. No.: B11032569
M. Wt: 320.37 g/mol
InChI Key: JMOQHXGEMPHAGA-UHFFFAOYSA-N
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Description

4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group and a benzenesulfonamide moiety. It is often used in research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a benzenesulfonamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)PHENOL
  • N-(4-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)SULFONYL)PHENYL)-2-METHYLPROPANAMIDE
  • METHYL 4-((4,6-DIMETHYL-2-PYRIMIDINYL)THIO)ACETYL)AMINO)BENZOATE

Uniqueness

4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its specific combination of a pyrimidinyl group and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H16N6O2S

Molecular Weight

320.37 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-sulfamoylphenyl)guanidine

InChI

InChI=1S/C13H16N6O2S/c1-8-7-9(2)17-13(16-8)19-12(14)18-10-3-5-11(6-4-10)22(15,20)21/h3-7H,1-2H3,(H2,15,20,21)(H3,14,16,17,18,19)

InChI Key

JMOQHXGEMPHAGA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)S(=O)(=O)N)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)N)C

Origin of Product

United States

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